2-(3-fluorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one
Description
Properties
IUPAC Name |
2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O2/c17-11-5-3-6-12(9-11)19-16(20)13-8-10-4-1-2-7-14(10)21-15(13)18-19/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLFXMMGKFNGQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=NN(C3=O)C4=CC(=CC=C4)F)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one typically involves the cyclocondensation of appropriate hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method includes the use of microwave irradiation techniques to enhance reaction efficiency and yield . Conventional heating methods can also be employed, although they may require longer reaction times .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and conditions. The use of continuous flow reactors and automated synthesis platforms can further optimize the production process, ensuring consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorinated phenyl ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrazolone moiety exhibit significant anticancer properties. Studies have shown that 2-(3-fluorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one can inhibit cancer cell proliferation through various mechanisms:
- Apoptosis Induction : The compound may trigger programmed cell death in tumor cells by modulating key signaling pathways involved in apoptosis.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, preventing cancer cells from dividing.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes within the microorganisms.
Neuroprotective Effects
Recent studies suggest potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may exert protective effects on neuronal cells by:
- Reducing Oxidative Stress : By scavenging free radicals and enhancing antioxidant defenses.
- Inhibiting Neuroinflammation : Modulating inflammatory pathways that contribute to neurodegeneration.
Other Therapeutic Applications
Beyond cancer and antimicrobial activity, this compound is being explored for additional therapeutic applications:
- Anti-inflammatory Activity : It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
- Anticonvulsant Properties : Some derivatives have shown potential in reducing seizure activity in preclinical models.
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: Antimicrobial Activity
In vitro assays revealed that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent antimicrobial effects comparable to standard antibiotics.
Case Study 3: Neuroprotection
In a model of oxidative stress-induced neuronal damage, treatment with the compound significantly reduced cell death and preserved mitochondrial integrity. This suggests its potential as a neuroprotective agent in therapeutic strategies for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-(3-fluorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group can enhance binding affinity and selectivity, while the pyrazole moiety can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 2-(3-fluorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one with structurally similar compounds:
Key Observations:
Fluorine’s smaller atomic radius may reduce steric hindrance relative to chlorine. Methyl groups (e.g., at the 3a-position in ) increase steric bulk, which can enhance selectivity but reduce solubility.
Core Heterocyclic System: Chromeno[2,3-c]pyrazol-3-one (target compound) vs. benzothiopyrano[4,3-c]pyrazol-3-one (): The replacement of oxygen with sulfur in the fused ring (benzothiopyrano) alters electronic properties and bioavailability. Sulfur-containing analogs often exhibit enhanced lipophilicity and membrane permeability. Chromeno[4,3-c]pyrazol-3-one (): The shifted fusion position (4,3 vs. 2,3) modifies the spatial arrangement of substituents, impacting interactions with biological targets.
Biological Activity: Derivatives with chlorophenyl substituents (e.g., ) show antimicrobial activity, while fluorophenyl analogs (target compound) are hypothesized to exhibit improved pharmacokinetics due to fluorine’s metabolic resistance. Benzothiopyrano derivatives () demonstrate immunomodulatory effects, suggesting that the chromeno-pyrazolone scaffold may be tunable for diverse therapeutic applications.
Physicochemical Properties
- Molecular Weight: The target compound (C₁₆H₉FN₂O₂) has a molecular weight of 284.26 g/mol, slightly lower than chlorinated analogs (e.g., 303.96 g/mol for due to chlorine’s higher atomic mass).
- Solubility: Fluorine’s electronegativity may enhance water solubility compared to chlorinated derivatives, though methyl or bulky substituents (e.g., ) reduce it.
Biological Activity
2-(3-fluorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's unique structural features, including a fluorinated phenyl group and a chromeno-pyrazole core, suggest that it may exhibit diverse pharmacological properties.
Chemical Structure and Properties
- Chemical Formula : CHFNO
- Molecular Weight : 280.25 g/mol
- CAS Number : 954107-04-1
The compound is characterized by its chromeno-pyrazole core structure, which is known to influence its biological activity significantly due to the presence of fluorine atoms that can enhance binding affinity to biological targets.
The mechanism of action for this compound likely involves interactions with specific enzymes or receptors. The fluorinated phenyl group can improve the compound's binding affinity and selectivity, while the pyrazole moiety may facilitate hydrogen bonding and other interactions crucial for modulating biological pathways.
Antimicrobial Activity
Research indicates that compounds within the chromeno-pyrazole class, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various pathogenic microorganisms. For instance, derivatives have been tested against bacterial strains and fungi, demonstrating promising results in inhibiting their proliferation .
Anticancer Properties
The anticancer potential of this compound is notable. Various studies have explored its effects on cancer cell lines. The compound has been reported to inhibit cell growth and induce apoptosis in certain cancer types. Its mechanism may involve targeting specific signaling pathways associated with cell proliferation and survival .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects in preclinical models. These effects are attributed to its ability to modulate inflammatory cytokines and other mediators involved in the inflammatory response .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound better, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-fluorophenyl)-1H-pyrazole | Structure | Anticancer |
| Pyrazolone Derivatives | Structure | Antimicrobial |
| Thieno[2,3-c]pyrazole Compounds | Structure | Antioxidant |
This table illustrates that while many pyrazole derivatives exhibit biological activities such as anticancer and antimicrobial effects, the specific combination of structural features in this compound contributes to its distinct pharmacological profile.
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Anticancer Study : A study evaluated the compound's effect on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
- IC50 Value : 15 µM
- Antimicrobial Evaluation : In vitro assays demonstrated that the compound inhibited Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
Q & A
Q. Table 1: Representative Synthesis Conditions
Advanced: How can reaction conditions be optimized to enhance regioselectivity in fluorophenyl-substituted chromenopyrazolones?
Methodological Answer:
Regioselectivity is influenced by steric and electronic factors. To favor the 2H,3H-chromeno[2,3-c]pyrazol-3-one tautomer:
- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Introduce electron-withdrawing groups (e.g., -F) at the 3-position of the phenyl ring to direct cyclization .
- Employ microwave-assisted synthesis for faster kinetics and reduced side reactions .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 6.8–8.2 ppm, pyrazole protons at δ 5.5–6.5 ppm) .
- Mass Spectrometry (MS) : Look for molecular ion peaks [M+H]+ matching the molecular formula (C₁₆H₁₀FNO₂).
- Elemental Analysis : Validate C, H, N, and F content within ±0.3% theoretical values .
Advanced: How can X-ray crystallography resolve tautomeric ambiguity in chromenopyrazolones?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) at 100 K provides unambiguous tautomeric identification:
- Refine data using SHELXL (e.g., R-factor < 0.05) .
- Analyze bond lengths: The carbonyl (C=O) in the pyrazolone ring (1.22–1.24 Å) and adjacent C-N bonds (1.33–1.35 Å) confirm the 3-keto tautomer .
- Hydrogen-bonding networks (e.g., O–H···N interactions) stabilize the crystal lattice .
Basic: What bioactivity screening protocols are used for this compound?
Methodological Answer:
Q. Table 2: Preliminary Bioactivity Data
| Organism | Activity (MIC, µg/mL) | Reference |
|---|---|---|
| S. aureus | 50 | |
| C. albicans | 25 |
Advanced: How can researchers investigate the mechanism of antifungal action?
Methodological Answer:
- Enzyme Inhibition Assays : Test inhibition of fungal cytochrome P450 lanosterol 14α-demethylase (CYP51) using UV-Vis spectroscopy .
- Molecular Docking : Model interactions between the fluorophenyl group and CYP51’s hydrophobic binding pocket (software: AutoDock Vina) .
- ROS Detection : Quantify reactive oxygen species (ROS) accumulation in fungal cells via fluorescence probes (e.g., DCFH-DA) .
Advanced: How to address contradictions in biological activity data across studies?
Methodological Answer:
- Solubility Analysis : Measure logP values (e.g., using HPLC) to assess bioavailability discrepancies. Derivatives with logP > 3.5 show reduced aqueous solubility .
- Crystal Packing Effects : Use SCXRD to evaluate hydrogen-bonding patterns (e.g., π-π stacking) that may alter bioactivity in solid vs. solution states .
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .
Basic: What are the key considerations for designing derivatives with enhanced activity?
Methodological Answer:
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position of the chromene ring to improve antifungal potency .
- Heterocyclic Hybrids : Fuse with pyrrolo[3,4-c]pyrazoles to enhance π-π interactions with biological targets .
Advanced: How to analyze intermolecular interactions in crystallographic studies?
Methodological Answer:
- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s formalism to predict packing patterns .
- Hirshfeld Surfaces : Map close contacts (e.g., F···H interactions contribute 5–7% to surface area) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
